4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine
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Overview
Description
4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group, a pyrazole ring, and a pyrimidine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through the condensation of amidines with β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in water.
Reduction: NaBH₄ in methanol.
Substitution: Phenyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition is achieved through competitive and non-competitive binding to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyrimidine ring, which allows it to interact with a diverse range of biological targets. This structural uniqueness makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-2-5-15(6-3-1)21-9-11-22(12-10-21)16-13-17(19-14-18-16)23-8-4-7-20-23/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTALYOZBOZOLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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